5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde

Description

Chemical Identity and Nomenclature

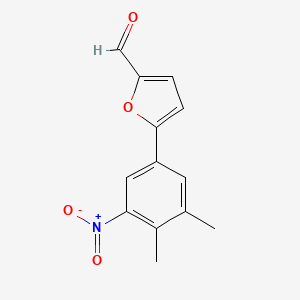

The systematic identification of 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde adheres to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is a furan ring, a five-membered oxygen-containing heterocycle, substituted at the second position with a carbaldehyde group (-CH=O). At the fifth position of the furan ring, a 3,4-dimethyl-5-nitrophenyl group is attached, constituting a benzene ring with methyl groups at positions 3 and 4 and a nitro (-NO₂) group at position 5.

| Property | Value |

|---|---|

| CAS Number | 591226-58-3 |

| Molecular Formula | C₁₃H₁₁NO₄ |

| Molecular Weight | 245.23 g/mol |

| IUPAC Name | 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde |

The nomenclature reflects the substitution pattern on both the furan and benzene rings. For comparison, analogous compounds such as 5-(3-Nitrophenyl)-2-furaldehyde (CAS 13148-43-1) demonstrate how positional isomerism of nitro and alkyl groups alters naming conventions. The presence of multiple substituents necessitates careful numbering to ensure unambiguous identification, particularly when distinguishing between meta- and para-substituted derivatives.

Historical Context of Nitrophenyl-Furan Hybrid Compounds

Nitrophenyl-furan hybrids emerged as a focal point in organic synthesis during the late 20th century, driven by their dual utility as intermediates in pharmaceuticals and photoactive materials. Early work centered on nitrophenyl derivatives of furfural, a biomass-derived platform chemical, to exploit the nitro group’s electron-withdrawing effects for tuning electronic properties. The incorporation of methyl groups, as seen in 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde, arose from efforts to modulate solubility and steric hindrance in catalytic reactions.

A survey of synthetic literature reveals that nitrophenyl-furan compounds were initially explored for their potential as dyes and ligands. For instance, nitrophenyl-substituted furans were investigated as chromophores in nonlinear optical materials due to their pronounced charge-transfer characteristics. The methyl substituents in the current compound likely originated from strategies to enhance thermal stability while retaining reactivity at the aldehyde group, a balance critical for applications in polymer chemistry.

Significance in Heterocyclic Chemistry Research

The compound’s significance lies in its embodiment of key principles in heterocyclic reactivity. The furan ring, with its conjugated π-system, serves as an electron-rich domain, while the nitro group on the benzene ring introduces electron deficiency, creating a push-pull electronic architecture. This duality facilitates diverse reaction pathways, including:

- Nucleophilic additions at the aldehyde group, enabled by the electrophilic carbonyl carbon.

- Electrophilic aromatic substitutions on the furan ring, moderated by the nitro group’s meta-directing influence.

- Reductive transformations of the nitro group to amines, a step pivotal in pharmaceutical synthesis.

Furthermore, the methyl groups at positions 3 and 4 on the benzene ring impart steric stabilization, reducing unwanted side reactions during functionalization. This structural feature has been leveraged in catalysis studies, where steric bulk is used to control regioselectivity. The compound’s modular design—allowing independent modification of the furan, benzene, and aldehyde moieties—makes it a versatile scaffold for generating libraries of derivatives with tailored properties.

Properties

IUPAC Name |

5-(3,4-dimethyl-5-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-5-10(6-12(9(8)2)14(16)17)13-4-3-11(7-15)18-13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKKQXKQEIDCFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde typically involves the condensation of 3,4-dimethyl-5-nitrobenzaldehyde with furan-2-carbaldehyde under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Substitution: The furan ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Electrophiles like halogens, nitrating agents

Major Products Formed

Oxidation: 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carboxylic acid

Reduction: 5-(3,4-Dimethyl-5-aminophenyl)furan-2-carbaldehyde

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : It serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of various chemical compounds.

Biology

- Antimicrobial Properties : Research indicates that 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde exhibits significant antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. Its mechanism may involve bioreduction of the nitro group to form reactive intermediates that disrupt cellular processes .

- Antifungal Activity : The compound is also being investigated for potential antifungal properties, contributing to its relevance in treating fungal infections.

Medicine

- Potential Therapeutic Agent : The compound has shown promise in anticancer research. In vitro studies suggest it can inhibit the proliferation of cancer cells by inducing apoptosis through specific signaling pathways .

The following table summarizes key findings related to the biological activity of 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde exhibited significant antimicrobial properties against multiple bacterial strains. The minimum inhibitory concentration (MIC) values indicated its potential for development into therapeutic agents.

- Anticancer Potential : In vitro studies indicated that this compound could inhibit cancer cell proliferation effectively. Further research is necessary to elucidate the specific pathways involved in its anticancer activity .

- Structure-Activity Relationship (SAR) : Research on similar compounds has revealed how structural modifications can enhance biological activity. Variations in substitution patterns on the phenyl ring significantly affect antimicrobial potency and selectivity against different pathogens .

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or antifungal effects .

Comparison with Similar Compounds

The following analysis compares 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde (hereafter Compound A ) with three categories of analogs:

Nitro positional isomers (e.g., 5-(2/3/4-nitrophenyl)furan-2-carbaldehydes).

Methyl-substituted derivatives (e.g., 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde).

Functional group analogs (e.g., thiosemicarbazone derivatives of furan-2-carbaldehyde).

Structural and Thermodynamic Comparisons

Table 1: Thermodynamic Properties at 298.15 K

Key Observations :

- Nitro Position : The para-nitro isomer (4-nitrophenyl) exhibits the highest enthalpy of sublimation (ΔsubH° = 104.8 kJ/mol) due to enhanced molecular symmetry and packing efficiency compared to ortho/meta isomers . Compound A, with a meta-nitro group and adjacent methyl substituents, likely deviates from this trend due to steric hindrance.

- Methyl Substituents : The addition of methyl groups (e.g., 2-methyl-4-nitrophenyl derivative) increases ΔsubH° and ΔfH°m(cr), as methyl groups enhance intermolecular van der Waals interactions and lattice stability . Compound A’s 3,4-dimethyl substitution may further amplify these effects, though steric clashes could offset gains in stability.

Reactivity and Functionalization

Table 2: Reactivity Trends in Functionalization Reactions

Key Observations :

- Electron-Withdrawing Effects : The nitro group reduces electron density at the aldehyde carbonyl, increasing electrophilicity. However, steric hindrance from 3,4-dimethyl groups in Compound A may impede nucleophilic attack compared to less-substituted analogs .

- Thiosemicarbazone Derivatives : 5-(3-Nitrophenyl)-furan-2-carbaldehyde shows higher yields (92%) in thiosemicarbazone formation than para-nitro analogs due to favorable resonance stabilization . Compound A’s bulky substituents may reduce reaction efficiency.

Biological Activity

5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a nitrophenyl group, which contributes to its unique chemical reactivity. The presence of both nitro and aldehyde functional groups enhances its potential biological activities. Its molecular formula is .

The biological activity of 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde is believed to arise from several mechanisms:

- Antimicrobial Activity : The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial effects. It has been observed to inhibit bacterial growth by interfering with essential enzymes or cellular processes.

- Anticancer Activity : The compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation. This action is crucial for developing new therapeutic agents against various cancers.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde exhibited significant antimicrobial properties against a variety of bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's MIC values indicated promising potential for further development into therapeutic agents .

- Anticancer Potential : In vitro studies showed that the compound could inhibit the proliferation of cancer cells, suggesting its potential as a lead compound in anticancer drug development. Further investigations are needed to elucidate the specific pathways involved in its anticancer activity.

- Structure-Activity Relationship (SAR) : Research on related compounds has provided insights into how structural modifications can enhance or diminish biological activity. For example, variations in substitution patterns on the phenyl ring significantly affect antimicrobial potency and selectivity against different pathogens .

Q & A

Q. 1.1. What are the optimal synthetic routes for 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde in academic settings?

The synthesis typically involves multi-step reactions, including nitration, alkylation, and aldehyde functionalization. For example, nitration of a dimethylphenyl precursor followed by coupling to furan-2-carbaldehyde via cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres (argon/nitrogen) to prevent oxidation . Reaction conditions (temperature, catalysts like Pd/Cu) must be optimized to avoid side products like over-nitrated derivatives. Purity is enhanced via column chromatography or recrystallization .

Q. 1.2. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- NMR : Analyze - and -NMR for characteristic signals:

- Aldehyde proton at δ ~9.6–10.0 ppm.

- Furan ring protons (δ ~6.5–7.5 ppm).

- Nitro and methyl groups on the phenyl ring (δ ~2.0–2.5 ppm for CH, δ ~8.0–8.5 ppm for nitro-adjacent protons).

- IR : Confirm the aldehyde C=O stretch (~1700 cm) and nitro group vibrations (~1520 and ~1350 cm).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Q. 1.3. What solvent systems are suitable for recrystallizing this compound?

Ethyl acetate/hexane or dichloromethane/methanol mixtures are common. Solubility studies in ethyl acetate ( ) suggest temperature-dependent crystallization (e.g., cooling from 40°C to 4°C). Thermodynamic modeling (e.g., modified Apelblat equation) can predict optimal solvent ratios .

Advanced Research Questions

Q. 2.1. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL ( ) provides precise bond lengths and angles. For example:

Q. 2.2. How do thermodynamic properties (e.g., enthalpy of formation) inform stability under storage?

Bomb calorimetry () measures combustion energy (∆) to calculate:

- Standard enthalpy of formation (∆) using Hess’s law.

- Compare experimental vs. theoretical (additive method) values to identify stabilization from intramolecular interactions (e.g., nitro-methyl steric hindrance).

Thermogravimetric analysis (TGA) further assesses thermal decomposition thresholds (>200°C typical for nitrophenyl derivatives) .

Q. 2.3. How can computational methods explain discrepancies in experimental vs. predicted reactivity?

- DFT Calculations : Model electronic effects (e.g., nitro group’s electron-withdrawing nature reducing furan’s nucleophilicity).

- MD Simulations : Study solvation dynamics in polar aprotic solvents (DMF, DMSO) to rationalize solubility conflicts ( vs. additive models).

- Hirshfeld Surface Analysis : Visualize crystal packing forces affecting reactivity in solid-state reactions .

Methodological Challenges and Solutions

Q. 3.1. How to address low yields in the final coupling step?

- Catalyst Screening : Test Pd(PPh)/CuI vs. Buchwald-Hartwig conditions.

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1–2h, minimizing decomposition.

- In Situ FTIR Monitoring : Track aldehyde formation to terminate reactions at optimal conversion (~85%) .

Q. 3.2. How to mitigate discrepancies between experimental and computational solubility data?

- Phase Diagram Analysis : Use the NRTL-SAC model to account for hydrogen bonding and π-π interactions in ethyl acetate.

- Van’t Hoff Plots : Calculate ∆ and ∆ from temperature-dependent solubility (278–318 K) to refine predictive algorithms .

Comparative Analysis with Analogues

Q. 4.1. How does substituting methyl groups (3,4-dimethyl) impact reactivity vs. trifluoromethyl analogues?

- Electronically : Methyl groups donate electrons (+I effect), reducing nitro’s deactivating effect vs. CF’s −I effect.

- Sterically : 3,4-Dimethyl groups hinder rotational freedom, altering reaction pathways (e.g., slower nucleophilic aromatic substitution).

Compare kinetics in Knoevenagel condensations () to quantify steric vs. electronic contributions .

Data Contradiction Analysis

Q. 5.1. How to reconcile conflicting crystallographic and spectroscopic data on substituent orientation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.